6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of multiple functional groups, including ethyl, fluorobenzyl, sulfanyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a strong base.
Addition of the Fluorobenzyl Group: The fluorobenzyl group can be added through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a thiol compound and a suitable oxidizing agent.
Addition of the Methyl and Trifluoromethyl Groups: The methyl and trifluoromethyl groups can be introduced through alkylation and trifluoromethylation reactions, respectively, using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving nicotinonitrile derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, the nitrile group can form hydrogen bonds with active site residues of enzymes, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-[(3-chlorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile
- 6-Ethyl-2-[(3-bromobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile
- 6-Ethyl-2-[(3-methylbenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile
Uniqueness
6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the fluorobenzyl group, which can enhance its chemical stability and binding affinity to molecular targets compared to similar compounds with different substituents. The trifluoromethyl group also contributes to its unique chemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
6-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2S/c1-3-14-10(2)15(17(19,20)21)13(8-22)16(23-14)24-9-11-5-4-6-12(18)7-11/h4-7H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGLLOQQMZHIFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)SCC2=CC(=CC=C2)F)C#N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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